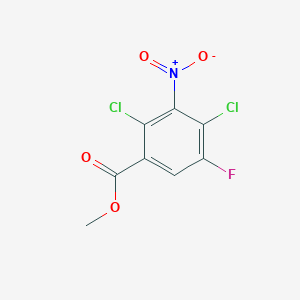

Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate

Description

Propriétés

IUPAC Name |

methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2FNO4/c1-16-8(13)3-2-4(11)6(10)7(5(3)9)12(14)15/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKAHKJEHVCUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Properties

This compound (C8H4Cl2FNO4) features a benzoate structure with two chlorine atoms, one fluorine atom, and one nitro group attached to the aromatic ring. These substituents significantly influence its chemical properties and biological activities. The molecular weight of this compound is approximately 264.03 g/mol.

While detailed mechanistic studies specific to this compound are sparse, the presence of the nitro group suggests a possible mechanism involving the disruption of bacterial DNA synthesis or function. Similar compounds have been shown to act as inhibitors of bacterial topoisomerases, which are critical for DNA replication .

Data Table: Comparison of Biological Activity

| Compound Name | Antibacterial Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Potential (not directly tested) | N/A |

| Ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate | Effective | <0.03125 - 0.25 μg/mL |

| Benzothiazole derivatives | Broad-spectrum | <0.03125 - 4 μg/mL |

Case Studies and Research Findings

- Antibacterial Efficacy : A study highlighted the antibacterial efficacy of structurally similar compounds against resistant strains. For example, certain benzothiazole derivatives exhibited MIC values as low as <0.03125 μg/mL against Staphylococcus aureus .

- In Vivo Studies : Research on related compounds has demonstrated in vivo efficacy in animal models of infection. For instance, lead compounds were shown to effectively reduce bacterial load in mouse models infected with vancomycin-intermediate Staphylococcus aureus .

- Safety and Toxicology : Preliminary assessments indicate that while some derivatives may exhibit toxicity at higher concentrations (as seen with other nitro-substituted compounds), detailed toxicological studies specific to this compound are necessary to ascertain safety profiles .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate has been investigated for its potential as a pharmaceutical intermediate. It serves as a precursor in the synthesis of various bioactive compounds, including those targeting bacterial infections and cancer treatment.

Case Study: Antibacterial Activity

A recent study highlighted the synthesis of derivatives from this compound that exhibited potent antibacterial properties against multidrug-resistant strains of bacteria. The synthesized compounds were evaluated for their minimum inhibitory concentration (MIC) values, demonstrating effectiveness against Gram-positive and Gram-negative pathogens .

Table 1: Antibacterial Activity of Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | <0.03125 | Staphylococcus aureus (MRSA) |

| Compound B | 1 | Escherichia coli |

| Compound C | 4 | Pseudomonas aeruginosa |

Agricultural Applications

In agriculture, this compound is explored for its potential as a pesticide or herbicide. Its structure allows it to interact with specific biological pathways in pests and weeds.

Case Study: Herbicidal Activity

Research has shown that derivatives of this compound can inhibit the growth of certain weeds while being less harmful to crops. The mechanism involves disruption of the plant's photosynthetic processes, leading to reduced growth and eventual death of the targeted weeds .

Table 2: Herbicidal Efficacy

| Compound Name | Effective Concentration (g/ha) | Target Weed Species |

|---|---|---|

| Herbicide A | 0.5 | Amaranthus retroflexus |

| Herbicide B | 1.0 | Chenopodium album |

| Herbicide C | 0.75 | Setaria viridis |

Synthesis and Chemical Properties

The synthesis of this compound typically involves nitration and halogenation reactions. These reactions are crucial for modifying the compound's properties to enhance its efficacy in various applications.

Synthesis Overview

The compound can be synthesized through a multi-step process involving:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate becomes evident when compared to analogous derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Findings:

Functional Group Influence: The nitro group in this compound enhances electrophilicity at position 3, favoring substitution reactions, whereas the cyano group in its analog (CAS 220035-64-3) offers hydrolytic stability but reduced electrophilic activation . Replacement of chlorine with amino groups (CAS 918321-18-3) shifts reactivity toward nucleophilic pathways, enabling use in kinase inhibitor synthesis (e.g., Binimetinib) .

Ester vs. Acid :

- The methyl ester in the target compound improves lipid solubility compared to the carboxylic acid derivative (2,4-Dichloro-5-fluoro-3-nitrobenzoic acid), making it more suitable for organic-phase reactions .

Positional Effects :

- In 2,4-Dichloro-3-fluoronitrobenzene, the nitro group at position 1 creates a distinct electronic environment, limiting its utility in meta-directed substitutions compared to the target compound .

Synthetic Utility: The target compound’s chlorine and nitro groups allow sequential functionalization (e.g., chlorine displacement by amines), a feature less exploitable in diamino analogs due to reduced leaving-group capacity .

Méthodes De Préparation

Halogenation and Fluorination

- Starting from 1,3-dichlorobenzene derivatives, selective fluorination is introduced at the 5-position using electrophilic fluorinating agents or halogen exchange reactions.

- Chlorination at the 2- and 4-positions is typically achieved via controlled chlorination reactions using chlorine gas or chlorinating reagents under catalytic conditions (e.g., FeCl3).

Nitration

- Nitration of the halogenated benzoic acid or benzene derivatives is performed using mixed acid systems (concentrated sulfuric acid and nitric acid).

- Control of temperature (typically 70–110 °C) and acid concentration is critical to achieve selective nitration at the 3-position without over-nitration or decomposition.

- For example, nitration of 2-chloro-4-fluorobenzoic acid yields 2-chloro-4-fluoro-5-nitrobenzoic acid with molar yields up to 96.2%.

Hydrolysis and Purification

- Post-nitration, hydrolysis steps convert intermediates such as trichloromethyl derivatives to the corresponding benzoic acids.

- Reaction mixtures are cooled, diluted, and extracted with organic solvents (e.g., ethyl acetate).

- Purification involves washing, filtration, and drying to isolate the acid with high purity (HPLC purity >94%).

Esterification to this compound

The methyl ester is typically prepared by esterification of the corresponding benzoic acid:

- Method: Fischer esterification using methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).

- Conditions: Refluxing the benzoic acid with excess methanol for several hours, often with removal of water to drive the equilibrium toward ester formation.

- Alternatively, methylation can be achieved by reacting the acid chloride derivative with methanol under mild conditions.

Representative Preparation Protocol (Adapted from Related Compounds)

Detailed Research Findings and Data

Notes on Catalysts and Reagents

- Iron(III) chloride (FeCl3) is used as a catalyst in halogenation steps to facilitate chlorination reactions.

- Sulfuric acid concentration is carefully controlled (80–96%) to optimize nitration and hydrolysis steps.

- Extraction solvents such as ethyl acetate and heptane are used to isolate and purify intermediates and final products.

Q & A

Q. What are the optimal synthetic routes for Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate?

The synthesis typically involves sequential halogenation and nitration of a benzoate precursor. For example, 2,4-dichloro-5-fluorobenzoic acid (a likely intermediate) can be esterified with methanol under acidic conditions, followed by nitration at the meta position using mixed nitric-sulfuric acid. Reaction parameters such as temperature (0–5°C for nitration) and stoichiometry of chlorinating agents (e.g., Cl₂ or SOCl₂) must be optimized to avoid over-halogenation .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- ¹H/¹³C NMR : To identify substituent positions (e.g., fluorine-induced splitting patterns and nitro group deshielding effects).

- IR Spectroscopy : Confirms ester carbonyl (~1740 cm⁻¹) and nitro group (~1520 cm⁻¹) stretching.

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns. Cross-referencing with analogs like methyl 4-chloro-3-nitrobenzoate (C₈H₆ClNO₄) ensures consistency in spectral interpretation .

Q. How should this compound be stored to maintain stability?

Store in airtight, amber glassware at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group or nitro reduction. Purity degradation can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in polysubstituted benzoates?

Nitration at the 3-position is governed by electronic effects: the electron-withdrawing nitro and ester groups deactivate the ring, directing nitration to the meta position relative to the fluorine atom. Computational studies (DFT calculations) can model charge distribution and frontier molecular orbitals to predict reactivity .

Q. How does this compound participate in palladium-catalyzed cross-coupling reactions?

The 2- and 4-chloro substituents are potential sites for Suzuki-Miyaura couplings. For instance, selective coupling at the 4-position can be achieved using Pd(PPh₃)₄ with aryl boronic acids in THF/Na₂CO₃ (80°C). Competitive reactivity at the 2-position may require bulky ligands (e.g., SPhos) to sterically hinder undesired pathways .

Q. What challenges arise in analyzing its degradation products under basic conditions?

Hydrolysis of the ester group generates 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, which can decarboxylate at elevated temperatures. LC-MS/MS with collision-induced dissociation (CID) is critical to identify transient intermediates. Kinetic studies (pH 7–12) reveal pseudo-first-order decay rates, with activation energy calculated via Arrhenius plots .

Q. Can computational methods predict its reactivity in nucleophilic aromatic substitution (SNAr)?

Yes. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G*) model transition states for SNAr at chloro positions. The 4-chloro site is more reactive due to lower energy barriers (~15 kcal/mol) compared to the 2-position (~22 kcal/mol), aligning with experimental yields in amination reactions .

Methodological Considerations

Q. How to resolve contradictions in reported melting points for this compound?

Discrepancies may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) under controlled heating rates (5°C/min) can distinguish between polymorphs. Recrystallization solvents (e.g., ethanol vs. hexane) should be tested to isolate pure crystalline phases .

Q. What strategies improve yield in multistep syntheses involving this benzoate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.